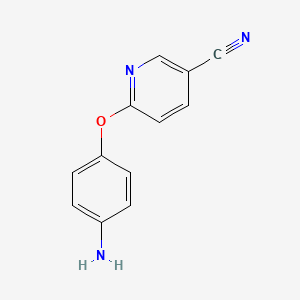

6-(4-Aminophenoxy)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

6-(4-aminophenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-7-9-1-6-12(15-8-9)16-11-4-2-10(14)3-5-11/h1-6,8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAFDQWRXXMCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-(4-aminophenoxy)pyridine-3-carbonitrile typically involves nucleophilic aromatic substitution or coupling reactions between a suitably substituted pyridine derivative containing a carbonitrile group and 4-aminophenol or its derivatives. The key challenge is the selective introduction of the aminophenoxy group at the 6-position of the pyridine ring while maintaining the carbonitrile functionality at the 3-position.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

One common preparation method involves the reaction of 4-aminophenol with a halogenated pyridine-3-carbonitrile derivative under basic conditions to form the desired ether linkage.

-

- The 4-aminophenol is deprotonated using a strong base such as potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF).

- The halogenated pyridine-3-carbonitrile (e.g., 6-chloropyridine-3-carbonitrile) is then added to the reaction mixture.

- The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate substitution.

-

- The presence of the amino group on the phenol can lead to side reactions; hence, reaction conditions are optimized to favor ether formation over other pathways.

- Protecting groups on the amine can be used if necessary, followed by deprotection after the coupling step.

Catalytic Hydrogenation and Reduction Steps

Some methods involve multistep syntheses where pyridine derivatives are functionalized via hydrazine substitution followed by catalytic hydrogenation to introduce amino groups.

-

- Starting from fluorinated pyridine derivatives, hydrazine monohydrate reacts with the pyridine ring to substitute fluorine atoms with hydrazino groups.

- Subsequent catalytic hydrogenation using Raney nickel reduces the hydrazino groups to amino groups.

-

- Hydrazine monohydrate is used in excess (3 to 15 equivalents).

- Reaction temperatures range from 30 to 100 °C for 2 to 10 hours.

- Hydrogenation is performed at mild temperatures (10 to 35 °C) over 10 to 30 hours.

- Solvents include C1-C4 alcohols such as methanol or ethanol.

-

- This approach is more general for 2-aminopyridine derivatives and may require additional steps to achieve the 6-(4-aminophenoxy) substitution.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 4-Aminophenol, halogenated pyridine, strong base (e.g., potassium tert-butoxide) | Room temperature to moderate heat, aprotic solvent (DMF) | High yield, straightforward, selective for ether formation | Amino group may require protection |

| Hydrazine Substitution + Catalytic Hydrogenation | Fluorinated pyridine, hydrazine monohydrate, Raney nickel catalyst | 30-100 °C for hydrazination; 10-35 °C for hydrogenation | Mild conditions, high purity amino derivatives | Multi-step, may require purification |

| One-Pot Catalytic Synthesis (Natural Product Catalysts) | Aldehydes, malononitrile, betaine, guanidine carbonate | Room temperature to reflux, methanol solvent | Green catalysts, efficient, one-pot | Applied to related pyridone derivatives, adaptation needed |

Research Findings and Optimization Notes

- The SNAr method is the most direct and commonly used for preparing this compound, leveraging the nucleophilicity of the phenol oxygen to displace a suitable leaving group on the pyridine ring.

- Catalytic hydrogenation methods provide a route to introduce amino groups on pyridine rings but may require additional functionalization steps to install the aminophenoxy substituent.

- The use of natural product catalysts like betaine and guanidine carbonate has shown promise in related pyridine derivative syntheses, providing high conversions in short reaction times.

- Protecting groups for the amino functionality on the phenol or pyridine ring may be necessary to prevent side reactions during ether formation.

- Reaction solvents and bases are critical for optimizing yield and purity; DMF and potassium tert-butoxide are preferred for SNAr reactions.

- Hydrogenation steps require careful control of catalyst loading and reaction time to avoid over-reduction or side reactions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Values / Conditions |

|---|---|

| Starting materials | 4-Aminophenol, halogenated pyridine-3-carbonitrile |

| Base | Potassium tert-butoxide |

| Solvent | Dimethylformamide (DMF), methanol (for hydrogenation) |

| Temperature | Room temperature to 100 °C |

| Catalyst (hydrogenation) | Raney nickel |

| Reaction time (SNAr) | Several hours to overnight |

| Reaction time (hydrogenation) | 10-30 hours |

| Yield | Up to 97% (reported for related compounds) |

Chemical Reactions Analysis

Types of Reactions

6-(4-Aminophenoxy)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The aminophenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-(4-Aminophenoxy)pyridine-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Aminophenoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine-3-carbonitrile Derivatives

Structural Modifications and Substituent Effects

The photochemical and biological properties of pyridine-3-carbonitrile derivatives are highly sensitive to substituent variations. Key analogs include:

Photochemical Properties

Fluorescence and Extinction Coefficients :

- Derivatives with electron-donating groups (e.g., -SCH₃ in S4–S6) exhibit fluorescence intensity enhancements (2x) and red shifts compared to unsubstituted analogs. For example, S4 (λem ~450 nm) shows superior extinction coefficients for photoinitiation .

- In contrast, electron-withdrawing groups (e.g., -CN in S2/S3) reduce fluorescence intensity but induce red shifts, impacting UV-Vis absorption profiles .

- Photoinitiating Efficiency: S4–S8 derivatives, combined with iodonium salts, enable efficient cationic polymerization under visible light, critical for 3D printing . The aminophenoxy group in the target compound may similarly enhance electron transfer but lacks experimental validation.

Electronic and Thermodynamic Properties

- Frontier Molecular Orbitals (FMOs): The reference compound 6-(ethylamino)pyridine-3-carbonitrile has a HOMO-LUMO gap of 5.77 eV, indicating moderate reactivity compared to natural products (3.98–6.57 eV) . Substituents like CF₃ (in 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile) may further modulate reactivity and stability .

Data Tables

Table 1: Photochemical Properties of Selected Derivatives

Biological Activity

6-(4-Aminophenoxy)pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound, particularly the presence of the pyridine and carbonitrile groups, suggest various mechanisms of action that could be explored for therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H10N2O

- CAS Number : 1094672-05-5

This compound features a pyridine ring substituted with an aminophenoxy group and a carbonitrile group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.

- Receptor Modulation : It may act as a modulator for certain receptors, affecting signaling pathways critical for cell survival and growth.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains.

- Anti-inflammatory Effects : It may also possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.

Data Table: Biological Activity Summary

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on MDA-MB-231 cells using an MTT assay. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Assessment

In another investigation, the antimicrobial efficacy was tested against Gram-positive bacteria such as Staphylococcus aureus. The compound exhibited notable inhibition zones, indicating its potential as an antibacterial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(4-Aminophenoxy)pyridine-3-carbonitrile, and how are reaction conditions optimized?

- Methodology : Multi-component reactions (MCRs) are widely used. A typical procedure involves refluxing a mixture of 4-aminophenol, pyridine derivatives (e.g., 3-cyanopyridine), and aldehydes in ethanol with ammonium acetate as a catalyst. Reaction optimization includes solvent selection (e.g., ethanol or DMF), temperature control (80–100°C), and stoichiometric adjustments to improve yield. For example, ammonium acetate (20 mmol) in ethanol under reflux for 10–20 hours achieves cyclization .

- Characterization : Post-synthesis purification via recrystallization (e.g., DMF/ethanol mixtures) and structural confirmation using FT-IR (C≡N stretch ~2200 cm⁻¹), ¹H/¹³C NMR (aromatic proton shifts at δ 6.5–8.5 ppm), and mass spectrometry (molecular ion peak matching calculated mass) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths (e.g., C–N: ~1.34 Å) and dihedral angles between the pyridine and aminophenoxy moieties, confirming stereochemistry .

- Spectroscopy : ¹H NMR identifies substituent environments (e.g., NH₂ protons as broad singlet at δ ~5.5 ppm). IR spectroscopy verifies functional groups (e.g., C≡N at ~2220 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) assess frontier molecular orbitals (HOMO-LUMO gaps) to predict sites susceptible to nucleophilic attack. For example, the carbon adjacent to the nitrile group (C3) often shows high electrophilicity due to electron-withdrawing effects .

- Validation : Simulated reaction pathways are compared with experimental outcomes (e.g., substitution at C3 confirmed by HPLC and ¹³C NMR) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Case Study : Discrepancies in anticancer activity (e.g., IC₅₀ variability across cell lines) are addressed via standardized assays (e.g., MTT protocol with controlled incubation times and cell densities) .

- Meta-Analysis : Cross-referencing structural data (e.g., substituent effects at C4) with bioactivity profiles identifies critical pharmacophores. For instance, electron-donating groups on the phenyl ring enhance kinase inhibition .

Q. How are reaction conditions optimized for scaling up this compound synthesis without compromising yield?

- Process Parameters :

- Solvent : Switching from ethanol to ionic liquids (e.g., [bmim][BF₄]) improves solubility and reduces side reactions .

- Catalyst : Palladium on carbon (Pd/C) enhances regioselectivity in amination steps, reducing byproduct formation .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.